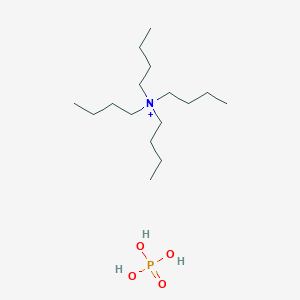
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate is an organic compound characterized by a cyclobutane ring substituted with two phenyl groups and two ester groups. This compound is part of the truxillic acid derivatives family, known for their unique structural features and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate can be synthesized through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight . The reaction involves the formation of a cyclobutane ring via a [2+2] cycloaddition reaction, a common method for synthesizing cyclobutane derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photochemical reactors to facilitate the [2+2] cycloaddition reaction. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of 2,4-diphenylcyclobutane-1,3-dicarboxylic acid.
Reduction: Formation of 2,4-diphenylcyclobutane-1,3-dimethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including analgesic properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate involves its interaction with biological targets through its cyclobutane ring and ester groups. The compound can participate in hydrogen bonding and van der Waals interactions, stabilizing its structure and enhancing its biological activity . The specific molecular targets and pathways depend on the context of its application, such as its role as an analgesic or in polymer synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diphenylcyclobutane-1,3-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of ester groups.
1,4-Diphenylcyclobutane-2,3-dicarboxylic acid: Another isomer with different substitution patterns on the cyclobutane ring.
Uniqueness
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate is unique due to its specific ester functional groups, which impart distinct chemical reactivity and biological activity compared to its carboxylic acid counterparts
Eigenschaften
CAS-Nummer |
56586-34-6 |
|---|---|
Molekularformel |
C20H20O4 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate |
InChI |
InChI=1S/C20H20O4/c1-23-19(21)17-15(13-9-5-3-6-10-13)18(20(22)24-2)16(17)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3 |
InChI-Schlüssel |
MJAGZKYWKWEKQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid](/img/structure/B11937026.png)
![(4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B11937039.png)


![4-[(Chloromethyl)sulfonyl]phenylamine](/img/structure/B11937060.png)
![N-[(2R)-3-(difluoromethoxy)-1-[[(2R)-3-(difluoromethoxy)-1-[[(2R)-1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11937067.png)

![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B11937081.png)






